Ethyl 4-[(6-chloro-3-sulfamoylpyridin-2-yl)amino]-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(6-chloro-3-sulfamoylpyridin-2-yl)amino]-3-methylbutanoate is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a sulfonamide group, as well as an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-chloro-3-sulfamoylpyridin-2-yl)amino]-3-methylbutanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The pyridine ring is nitrated and then reduced to introduce the amino group.
Sulfonation: The amino group is then sulfonated to form the sulfonamide.
Esterification: The carboxylic acid is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-chloro-3-sulfamoylpyridin-2-yl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Ethyl 4-[(6-chloro-3-sulfamoylpyridin-2-yl)amino]-3-methylbutanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-chloro-3-sulfamoylpyridin-2-yl)amino]-3-methylbutanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or interfere with biological pathways. The chloro group and pyridine ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(6-chloro-3-sulfamoylpyridin-2-yl)amino]-3-methylbutanoate: shares structural similarities with other sulfonamide derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the pyridine ring and the presence of the ethyl ester moiety. These structural features can influence its biological activity and make it a unique candidate for further research and development.
Properties
IUPAC Name |
ethyl 4-[(6-chloro-3-sulfamoylpyridin-2-yl)amino]-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O4S/c1-3-20-11(17)6-8(2)7-15-12-9(21(14,18)19)4-5-10(13)16-12/h4-5,8H,3,6-7H2,1-2H3,(H,15,16)(H2,14,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOZCZQNJVJRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)CNC1=C(C=CC(=N1)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.